Home > Products > Screening Compounds P83261 > 1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine
1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine -

1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine

Catalog Number: EVT-6160388
CAS Number:
Molecular Formula: C20H25N5
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3)

Compound Description: Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, also known as YD-3, is identified as the first selective non-peptide protease-activated receptor 4 (PAR4) antagonist. It served as a lead compound for developing novel PAR4 antagonists. ,

Relevance: YD-3 shares the core indazole structure with 1-(2,3-dimethylphenyl)-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine. Both compounds feature a substituted benzene ring connected to the indazole core, though they differ in the specific substituents and their positions. The research focusing on YD-3 derivatives emphasizes the impact of N1- and N2-substitutions on PAR4 activity, providing valuable insight for understanding the structure-activity relationship of the target compound.

Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate (71)

Compound Description: Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate (71) emerged as a potent inhibitor of PAR4-mediated platelet aggregation in studies exploring YD-3 derivatives.

Relevance: Similar to YD-3, compound 71 is an N1-substituted derivative of the indazole core. Compared to 1-(2,3-dimethylphenyl)-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine, compound 71 provides a specific example of the impact of a chlorine substituent on the benzyl group attached to the N1 position of the indazole moiety, further highlighting the significance of N1-substitution for modulating PAR4 activity.

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound was synthesized using a pyrazole derivative, 3-methyl-1-phenyl-1H-pyrazol-5-amine, as a starting material. Its structure contains a pyrazole ring fused with a tetrahydropyridine ring, forming a pyrazolo[3,4-b]pyridine system.

YM060 [(R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimida zol e hydrochloride]

Compound Description: YM060 is a novel 4,5,6,7-tetrahydrobenzimidazole derivative with potent serotonin (5-HT)3 receptor blocking activities. It exhibited higher potency compared to several other 5-HT3 receptor antagonists, including ondansetron, granisetron, and ICS205-930.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416) and (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: Both BI 894416 and BI 1342561 are potent and selective spleen tyrosine kinase (SYK) inhibitors. They share a similar structure, with the main difference being the bicyclic moiety: 2-methyl-2H-pyrazolo[4,3-c]pyridine in BI 894416 and 2,3-dimethyl-2H-indazole in BI 1342561.

Properties

Product Name

1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine

IUPAC Name

1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine

Molecular Formula

C20H25N5

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C20H25N5/c1-13-6-4-8-19(15(13)3)25-20-9-5-7-18(17(20)12-22-25)21-11-16-10-14(2)23-24-16/h4,6,8,10,12,18,21H,5,7,9,11H2,1-3H3,(H,23,24)

InChI Key

ZXKDXUOOUXCXRR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(CCC3)NCC4=NNC(=C4)C)C

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(CCC3)NCC4=NNC(=C4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.